- Ethoxyacetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

Cas no 927-80-0 (Ethoxyacetylene)

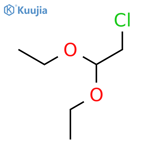

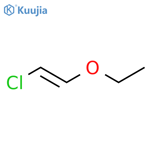

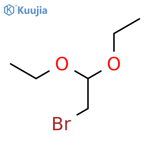

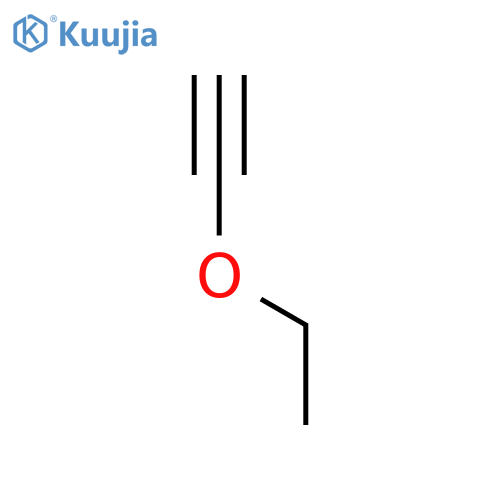

Ethoxyacetylene structure

Nombre del producto:Ethoxyacetylene

Número CAS:927-80-0

MF:C4H6O

Megavatios:70.0898413658142

MDL:MFCD00009247

CID:40260

PubChem ID:24856434

Ethoxyacetylene Propiedades químicas y físicas

Nombre e identificación

-

- ethyl ethynyl ether

- Ethoxyethyne

- Ethoxyacetylene solution

- Ethoxyacetylene

- Ethyne, ethoxy- (9CI)

- ethynoxyethane

- 1-ethoxyacetylene

- EINECS 213-164-5

- Ether,ethyl ethynyl

- ethoxy-ethyne

- ethoxyethynyl ether

- Ethyne,ethoxy

- ethynylethylether

- Ethyne, ethoxy-

- Ether, ethyl ethynyl

- WMYNMYVRWWCRPS-UHFFFAOYSA-N

- Ethoxyacetylene 50% w/w solution in Hexanes

- Ethoxyacetylene 30% w/w solution in Hexanes

- Ethyl ethynyl ether, 40 wt% solution in hexanes

- ethoxy acetylene

- ethyl ethynylether

- Ethynyl ethyl ether

- 1-Ethoxyacetylene #

- PubChem12592

- KSC486O0N

- Ether, ethyl ethynyl (6CI, 8CI)

- 1-Ethoxyethyne

-

- MDL: MFCD00009247

- Renchi: 1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3

- Clave inchi: WMYNMYVRWWCRPS-UHFFFAOYSA-N

- Sonrisas: C#COCC

- Brn: 0741882

Atributos calculados

- Calidad precisa: 70.04190

- Masa isotópica única: 70.041865

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 5

- Cuenta de enlace giratorio: 2

- Complejidad: 47.9

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.1

- Superficie del Polo topológico: 9.2

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.732 g/mL at 25 °C

- Punto de ebullición: 53 ºC

- Punto de inflamación: -34 ºC

- índice de refracción: n20/D 1.378

- Coeficiente de distribución del agua: Slightly miscible with water.

- PSA: 9.23000

- Logp: 0.61360

- Color / forma: ~40 wt. % in hexanes

- Disolución: Not determined

Ethoxyacetylene Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H304,H315,H336,H361,H373,H411

- Declaración de advertencia: P261,P273,P281,P301+P310,P331

- Número de transporte de mercancías peligrosas:UN 1993 3/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 38-48/20-51/53-62-65-67

- Instrucciones de Seguridad: S16-S36/37-S61-S62-S45-S36/37/39-S26

- Rtecs:KN9900000

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:II

- Categoría de embalaje:II

- Nivel de peligro:3

- Período de Seguridad:3

- Términos de riesgo:R11; R36/37/38; R48/20; R51/53; R62; R65; R67

- Condiciones de almacenamiento:2-8°C

Ethoxyacetylene Datos Aduaneros

- Código HS:2909199090

- Datos Aduaneros:

China Customs Code:

2909199090Overview:

2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Ethoxyacetylene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003484-1g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 1g |

¥534 | 2024-05-20 | |

| TRC | E937903-50mg |

Ethoxyacetylene |

927-80-0 | 50mg |

$ 50.00 | 2022-06-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 271365-5G |

Ethoxyacetylene |

927-80-0 | 5g |

¥1110.26 | 2023-12-09 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809100-25g |

Ethoxyacetylene solution |

927-80-0 | 50 wt% | 25g |

1,945.00 | 2021-05-17 | |

| Apollo Scientific | OR4769-5g |

Ethoxyacetylene, 50% hexane solution |

927-80-0 | 5g |

£142.00 | 2025-02-20 | ||

| abcr | AB113547-25 g |

Ethyl ethynyl ether, (50% by wt. in hexane); . |

927-80-0 | 25 g |

€418.00 | 2023-07-20 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14245-5g |

Ethoxyacetylene, ca 50% w/w in hexanes |

927-80-0 | ca 50% | 5g |

¥1538.00 | 2023-03-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-5g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 5g |

¥1869.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-1g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 1g |

¥539.90 | 2023-09-03 | |

| Oakwood | 050428-1g |

Ethoxyacetylene 50% w/w solution in Hexanes |

927-80-0 | 1g |

$35.00 | 2024-07-19 |

Ethoxyacetylene Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

Referencia

- Product subclass 2: 1-(organooxy)alk-1-ynes and 1-(heterooxy)alk-1-ynes, Science of Synthesis, 2006, 24, 933-956

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide ; 100 °C

Referencia

- Studies on volatile plant substances. CXV. Synthesis of 3-methylcitral stereoisomers by the Arens and van Dorp reaction, Bulletin de la Societe Chimique de France, 1951, 374, 374-7

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: 2,2′-Bipyridine , Cuprous iodide , Tripotassium phosphate Solvents: Toluene ; 2 d, 110 °C; 110 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt

1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt

Referencia

- HOTf-Catalyzed, Solvent-Free Oxyarylation of Ynol Ethers and Thioethers, Journal of Organic Chemistry, 2016, 81(11), 4861-4868

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Butyllithium , Diethylamine Solvents: Tetrahydrofuran

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Referencia

- A convenient procedure for the preparation of ethoxyacetylene and ethoxyethynyl carbinols, Journal of Organic Chemistry, 1987, 52(11), 2332-3

Synthetic Routes 8

Condiciones de reacción

Referencia

- Hydrohalogenation of metallized alkoxyacetylenes, Zhurnal Obshchei Khimii, 1980, 50(3), 690-1

Synthetic Routes 9

Condiciones de reacción

Referencia

- Synthesis and Thermolysis of Enediynyl Ethyl Ethers as Precursors of Enyne-Ketenes, Journal of Organic Chemistry, 1997, 62(25), 8841-8847

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium , Ferric nitrate Solvents: Ammonia ; 20 min, -70 °C; -70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C

1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C

Referencia

- Combined epimerization and acylation: Meerwein-Ponndorf-Verley-Oppenauer catalysts in action, Organic & Biomolecular Chemistry, 2005, 3(3), 483-489

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

Referencia

- Ethynyl ethers and thioethers as synthetic intermediates, Advances Org. Chem. Methods Results (Ralph A. Raphael, 1960, 2, 117-212

Synthetic Routes 14

Condiciones de reacción

Referencia

- Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis, Tetrahedron, 1981, 37(9), 1653-8

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

Referencia

- Acetylenic ethers. II. Ethoxy- and butoxyacetylene, Journal of the American Chemical Society, 1942, 64, 223-6

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt

Referencia

- The behaviors of metal acetylides with dinitrogen tetroxide, Helvetica Chimica Acta, 2005, 88(2), 354-369

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

Referencia

- The chemistry of acetylenic ethers. XI. Preparation of acetylenic ethers from aldehydes, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1955, 74, 271-6

Ethoxyacetylene Raw materials

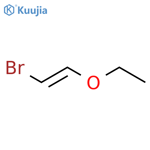

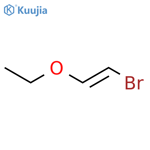

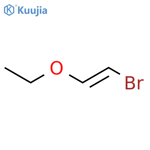

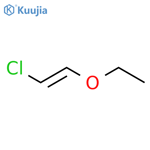

- (E)-1-chloro-2-ethoxyethene

- Chloroacetaldehyde Diethyl Acetal

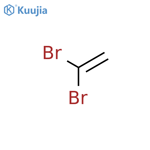

- Ethene, 1,1-dibromo-(9CI)

- Ethene, 1-bromo-2-ethoxy-, (1E)-

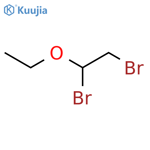

- 1,2-Dibromo-1-ethoxyethane

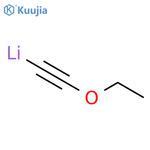

- Lithium, (ethoxyethynyl)-

- cis-2-chlorovinyl ethyl ether

- 2-Bromo-1,1-diethoxyethane

- Cis-1-Bromo-2-ethoxyethylene

- 1,1-Diethoxyethene

- Ethene, 1-bromo-2-ethoxy-

Ethoxyacetylene Preparation Products

Ethoxyacetylene Literatura relevante

-

1. Addition of alkynes to (vinylketene)tricarbonyliron(0) complexesK. Gail Morris,Stephen P. Saberi,Alexandra M. Z. Slawin,Susan E. Thomas,David J. Williams J. Chem. Soc. Chem. Commun. 1992 1788

-

Kaarina K. Milnes,Laura C. Pavelka,Kim M. Baines Chem. Soc. Rev. 2016 45 1019

-

G. R. Banks,D. Cohen,G. E. Pattenden,J. A. G. Thomas J. Chem. Soc. C 1967 126

-

S. A. Carl,L. Vereecken,J. Peeters Phys. Chem. Chem. Phys. 2007 9 4071

-

5. On the mechanism of the HCCO?+?O2 reaction: Probing multiple pathways to a single product channelPeng Zou,David L. Osborn Phys. Chem. Chem. Phys. 2004 6 1697

927-80-0 (Ethoxyacetylene) Productos relacionados

- 1949805-96-2(trans-3-furanamine, tetrahydro-4-methyl- hydrochloride)

- 114105-62-3(Isoquinoline, 1-ethyl-1,2,3,4-tetrahydro-6,7-dimethoxy-, (S)-)

- 219704-02-6(3-(2,6-dimethylphenyl)piperidine)

- 317377-45-0(1-(2,6-Dichlorobenzyl)-2-(dimethylamino)methylene-1,1-dimethylhydrazinium chloride)

- 1207853-71-1(tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

- 1437794-58-5(4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole)

- 2171490-04-1(4-(dimethylamino)-2-formamido-3-methylbutanoic acid)

- 1346602-59-2(N-Desisopropyl-N-formyl Bisoprolol)

- 941991-37-3(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide)

- 1260536-49-9(7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:927-80-0)Ethoxyacetylene

Pureza:99%

Cantidad:25g

Precio ($):255.0